Rottlerin

Übersicht

Beschreibung

It has a complex spectrum of pharmacological activities, including acting as an uncoupler of mitochondrial oxidative phosphorylation and a potassium channel opener . Rottlerin has been studied for its potential therapeutic applications in various diseases due to its anti-inflammatory, anti-tumor, and anti-oxidative properties .

Wissenschaftliche Forschungsanwendungen

Rottlerin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkungen durch mehrere Mechanismen:

Mitochondriale Entkopplung: This compound wirkt als direkter mitochondrialer Entkoppler, der den Protonengradienten stört und die ATP-Produktion reduziert.

PKCδ-Hemmung: Es hemmt selektiv PKCδ, das an der Regulation von Apoptose, Zellproliferation und Entzündung beteiligt ist.

Autophagie-Stimulation: This compound stimuliert die Autophagie durch die gezielte Ansteuerung einer Signalkaskade stromaufwärts von mTORC1, was zum Abbau beschädigter zellulärer Bestandteile führt.

Reduzierung von oxidativem Stress: This compound reduziert die Bildung reaktiver Sauerstoffspezies und schützt die Zellen vor oxidativem Schaden.

Wirkmechanismus

Target of Action

Rottlerin, a natural polyphenolic compound, primarily targets Protein Kinase C delta (PKCδ) . It also inhibits Aquaporin-3 (AQP3) , a water/glycerol channel that plays a key role in cancer and metastasis . Furthermore, it has been shown to affect Cell Division Cycle 20 (Cdc20) , a protein involved in cell cycle progression .

Mode of Action

This compound interacts with its targets in several ways. It inhibits PKCδ, leading to a reduction in PKCδ-dependent reactive oxygen species (ROS) generation . In the case of AQP3, this compound blocks the channel’s glycerol permeation by establishing strong and stable interactions at the extracellular region of AQP3 pores .

Biochemical Pathways

This compound affects multiple biochemical pathways. It reduces PKCδ-dependent ROS generation, which in turn affects the extracellular signal-regulated kinase 1/2 (ERK1/2) activation, leading to changes in the c-Fos/AP-1 signaling pathway . This compound also suppresses lipid accumulation by inhibiting de novo lipogenesis and adipogenesis via the LRP6/mTOR/SREBP1C pathway in adipocytes .

Pharmacokinetics

This compound exhibits drug-like pharmacokinetic properties. It has an excellent half-life of more than 2 hours and an oral bioavailability of more than 35%, which is higher compared to other members of natural phenolics .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It inhibits cellular growth and induces cytotoxicity in glioblastoma cell lines . It also reduces lipid accumulation, thereby suppressing adipogenesis and de novo lipogenesis . In the context of brain astrocytes, this compound reduces PKC-δ-dependent ROS-mediated MMP-9 expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound’s anticancer properties have been observed in a variety of human cancers, suggesting that it may be effective in diverse biological environments .

Biochemische Analyse

Biochemical Properties

Rottlerin is a potent large conductance potassium channel (BKCa++) opener . It has been shown to be an uncoupler of mitochondrial oxidative phosphorylation . This compound also inhibits tumor cell proliferation, and induces apoptosis through activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP) .

Cellular Effects

This compound has been shown to inhibit cell proliferation in normal human epidermal keratinocytes (NHEKs) through growth arrest and NFκB inhibition . It may also induce apoptosis in an autophagy-dependent pathway . This compound also decreased the cell senescence of keratinocytes and intracellular ROS generation, indicating its antioxidant effect .

Molecular Mechanism

This compound’s molecular mechanism of action involves PKCδ-mediated reactive oxygen species (ROS) generation, extracellular signal-regulated kinase 1/2 (ERK1/2) activation, and then induced c-Fos/AP-1 signaling pathway . It also inhibits the AKT/mTOR pathway via diminished total protein of LRP6 .

Temporal Effects in Laboratory Settings

This compound has been shown to dramatically decrease lipid accumulation assessed by Oil Red O as evidence to support the cellular phenotype . Prolonged exposure to this compound caused apoptosis .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit AsPC-1 pancreatic tumor growth with no toxicity at a dosage of 20 mg/kg . It also showed significant protection against MPTP-induced locomotor deficits and striatal depletion of dopamine and its metabolite DOPAC .

Metabolic Pathways

This compound dramatically decreased lipid accumulation by inhibiting de novo lipogenesis and adipogenesis via the LRP6/mTOR/SREBP1C pathway in 3T3-L1 adipocytes .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it has been shown to reduce the AKT/mTOR pathway via diminished total protein of LRP6, suggesting it may interact with these proteins .

Subcellular Localization

This compound has been shown to localize to mitochondrial and sarcolemmal membranes in chronically hypoxic hearts . This localization is thought to play a role in its cardioprotective effects .

Vorbereitungsmethoden

Rottlerin wird hauptsächlich aus dem Perikarp von Mallotus philippensis gewonnen . Der Extraktionsprozess beinhaltet die Verwendung organischer Lösungsmittel wie Methanol oder Ethanol, um die Verbindung aus dem Pflanzenmaterial zu isolieren. Der Rohextrakt wird dann mittels chromatographischer Verfahren gereinigt, um reines this compound zu erhalten .

Analyse Chemischer Reaktionen

Rottlerin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es ist bekannt, dass es mit reaktiven Sauerstoffspezies (ROS) interagiert und die Bildung von Sauerstoffradikalen reduzieren kann . This compound wirkt auch als direkter mitochondrialer Entkoppler und stimuliert die Autophagie durch die gezielte Ansteuerung einer Signalkaskade stromaufwärts von mTORC1 . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind oxidierte und reduzierte Formen von this compound, die unterschiedliche biologische Aktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

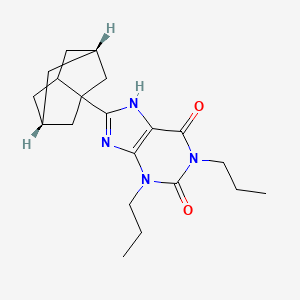

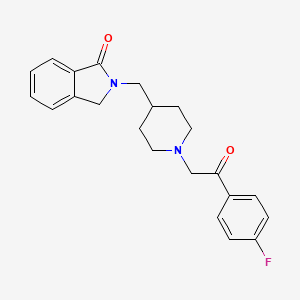

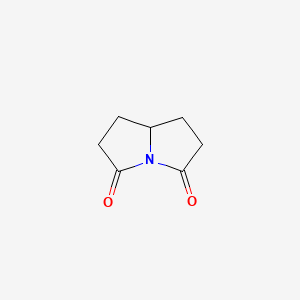

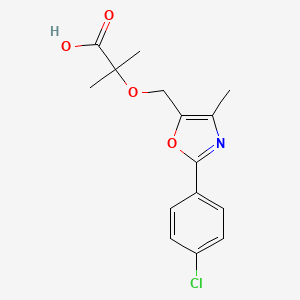

Rottlerin ist einzigartig aufgrund seiner selektiven Hemmung von PKCδ und seiner Fähigkeit, als mitochondrialer Entkoppler zu wirken. Zu ähnlichen Verbindungen gehören:

NS1619: Ein weiterer Kaliumkanalöffner mit kardioprotektiven Wirkungen.

DiCl-DHAA: Ein Kaliumkanalöffner, der die mitochondriale Depolarisation reduziert und die Zellviabilität verbessert.

This compound zeichnet sich durch seine vielseitigen pharmakologischen Wirkungen und seine potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten aus.

Eigenschaften

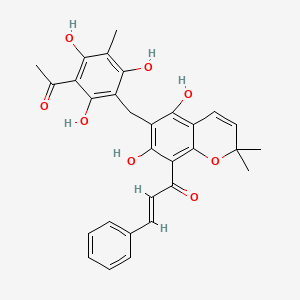

IUPAC Name |

(E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O8/c1-15-24(33)19(27(36)22(16(2)31)25(15)34)14-20-26(35)18-12-13-30(3,4)38-29(18)23(28(20)37)21(32)11-10-17-8-6-5-7-9-17/h5-13,33-37H,14H2,1-4H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZFNHCVIZBHBI-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C=CC4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)/C=C/C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231502 | |

| Record name | Rottlerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-08-6 | |

| Record name | Rottlerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rottlerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rottlerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROTTLERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E29LP3ZMUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of rottlerin?

A1: While initially identified as a protein kinase C delta (PKCδ) inhibitor, recent research suggests that this compound's mechanism of action is more complex and may involve multiple targets. [] It has been shown to directly uncouple mitochondrial respiration from oxidative phosphorylation, leading to decreased cellular adenosine triphosphate (ATP) levels. [] This uncoupling effect can indirectly block PKCδ tyrosine phosphorylation, which is an energy-dependent process. []

Q2: How does this compound affect autophagy and apoptosis?

A2: this compound has been shown to induce both autophagy and apoptosis in various cancer cell lines. [, ] Studies suggest that this compound-induced autophagy may serve as an initial protective mechanism against apoptosis, but prolonged exposure ultimately leads to cell death. [] this compound's interaction with Bcl-2 family proteins, specifically disrupting the binding of pro-survival Bcl-xL with pro-apoptotic proteins Bim and Puma, contributes to its apoptotic effects. []

Q3: Does this compound affect specific signaling pathways?

A3: Research indicates that this compound can influence several signaling pathways, including:

- Wnt/β-catenin pathway: this compound downregulates lipoprotein receptor-related protein 6 (LRP6) and β-catenin expression, suggesting involvement in suppressing this pathway. []

- Epac-2/Rap-1 signaling pathway: this compound appears to activate this pathway, potentially contributing to its anti-inflammatory effects. []

- Notch-1 pathway: this compound's tumor-suppressive function in nasopharyngeal carcinoma cells may involve the inhibition of this pathway. []

Q4: How does this compound influence lipid metabolism?

A4: this compound has demonstrated effects on both white and brown adipocytes:

- White adipocytes (3T3-L1 cells): It reduces lipid accumulation by inhibiting adipogenesis and de novo lipogenesis. [, ] This effect is linked to the downregulation of key enzymes like fatty acid synthase (FAS), stearoyl-CoA desaturase 1 (SCD1), and diacylglycerol O-acyltransferase 1 (DGAT1), as well as the transcription factor sterol regulatory element-binding protein 1 (SREBP1). [, ]

- Brown adipocytes (D16 cells): this compound enhances uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) levels, indicating increased non-shivering thermogenesis. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C30H28O8 and a molecular weight of 516.54 g/mol.

Q6: What are the limitations of this compound's solubility and bioavailability?

A7: this compound is known to have low solubility, which can limit its bioavailability and therapeutic applications. []

Q7: Have there been any attempts to improve this compound's formulation?

A8: Liposome encapsulation has been explored as a strategy to overcome this compound's solubility limitations and enhance its efficacy. []

Q8: What are the main in vitro models used to study this compound's activity?

A8: Various cell lines have been used, including:

- Cancer cell lines: Pancreatic cancer (PaCa) cells, [] human fibrosarcoma cells (HT1080), [] human bladder carcinoma cells (EJ), [] and others.

- Adipocyte cell lines: 3T3-L1 (white adipocytes), [] D16 (brown adipocytes), []

- Other cell types: Primary astrocyte cultures, [] human mast cells (HMC-1560), [] and human microvascular endothelial cells. []

Q9: What in vivo models have been used to study this compound?

A9: Several animal models have been employed, including:

- Mouse models: Diet-induced obesity mice, [] Crohn's disease-like colitis induced by dextran sodium sulfate (DSS), [] orthotopic pancreatic cancer model, [] GFP+ myeloma SCID/NOD mice, [] and wild-type and BKCa channel knockout mice subjected to ischemic cardioplegic arrest and reperfusion. []

- Rat models: Hyperoxaluria induced by ethylene glycol and ammonium chloride, [] pulmonary edema models. []

Q10: Are there any clinical trials investigating this compound?

A10: The provided research does not mention any completed or ongoing clinical trials involving this compound. Further research, including clinical trials, is needed to determine its safety and efficacy in humans.

Q11: What is the safety profile of this compound?

A11: While this compound has shown promising results in preclinical studies, its safety profile remains a concern. More research is needed to fully understand its potential toxicity and long-term effects.

Q12: What are the major knowledge gaps and future research directions for this compound?

A12: Key areas for further investigation include:

Q13: How does this compound affect chlamydial infection?

A15: this compound has been shown to inhibit the intracellular growth of Chlamydia trachomatis by blocking the acquisition of sphingolipids from host cells. []

Q14: What is the role of this compound in cardiac function?

A16: this compound has been shown to improve cardiac functional recovery following ischemic cardioplegic arrest in wild-type mice, potentially through the activation of mitochondrial BKCa channels. [, ]

Q15: How does this compound affect the expression of inflammatory mediators?

A17: this compound has been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-17C (IL-17C) and chemokine (C-C motif) ligand 20 (CCL20), potentially through the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.